molecular formula C29H24N2O5 B11546263 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate

4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate

Cat. No.: B11546263
M. Wt: 480.5 g/mol
InChI Key: LBKCVCNVEUVGCF-NDZAJKAJSA-N
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Description

4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydrazinylidene moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the 2,2-diphenylcyclopropyl carbonyl precursor, followed by the formation of the hydrazinylidene intermediate. The final step involves the coupling of this intermediate with the furan-2-carboxylate moiety under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C29H24N2O5

Molecular Weight

480.5 g/mol

IUPAC Name

[4-[(E)-[(2,2-diphenylcyclopropanecarbonyl)hydrazinylidene]methyl]-2-methoxyphenyl] furan-2-carboxylate

InChI

InChI=1S/C29H24N2O5/c1-34-26-17-20(14-15-24(26)36-28(33)25-13-8-16-35-25)19-30-31-27(32)23-18-29(23,21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-17,19,23H,18H2,1H3,(H,31,32)/b30-19+

InChI Key

LBKCVCNVEUVGCF-NDZAJKAJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CO5

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C5=CC=CO5

Origin of Product

United States

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